3,3'-Thiobis(propionic acid decyl) ester
Description
Overview of Thioester Chemistry and its Significance in Contemporary Chemical Research
Thioesters are a class of organosulfur compounds characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'). wikipedia.org They are analogous to esters but with a sulfur atom replacing the linking oxygen. This substitution imparts unique reactivity to the thioester bond, making it a cornerstone in both biochemistry and synthetic organic chemistry. wikipedia.orgfiveable.me The carbon-sulfur bond in thioesters is weaker and more susceptible to cleavage than the corresponding carbon-oxygen bond in esters, rendering thioesters more reactive toward nucleophilic acyl substitution. fiveable.me
In the realm of biochemistry, thioesters are fundamental intermediates in numerous metabolic pathways. wikipedia.org Perhaps the most well-known example is acetyl-coenzyme A (acetyl-CoA), a central molecule in the metabolism of carbohydrates and fats, which facilitates the transfer of acyl groups. fiveable.melibretexts.org Thioesters are integral to the biosynthesis of fatty acids, steroids, peptides, and complex lipids. wikipedia.orglibretexts.org The high free energy of hydrolysis of the thioester bond makes these molecules effective energy carriers, leading some scientists to propose a "thioester world" hypothesis for the origin of life, where thioesters might have played the energetic role now filled by ATP. wikipedia.orgtaylorandfrancis.com
In contemporary chemical research, the unique reactivity of thioesters is harnessed for complex molecular construction. They serve as valuable acylating agents and are key components in modern synthetic methodologies like native chemical ligation for peptide synthesis. wikipedia.orgfiveable.me Inspired by their ubiquity in nature, researchers are increasingly developing thioester-functionalized materials, including responsive and degradable polymers, bioconjugates, and building blocks for pharmaceuticals. rsc.orgresearchgate.net The development of new synthetic routes to thioesters, including more sustainable methods, remains an active area of investigation. wikipedia.orgtaylorandfrancis.com
Historical Development of Alkyl Thioesters in Polymer Science and Related Fields
The application of alkyl thioesters in polymer science is primarily linked to their function as antioxidants. Polymers are susceptible to degradation from heat, light, and oxygen during processing and end-use, which initiates a free-radical chain reaction leading to loss of mechanical properties. Alkyl thioesters, particularly esters of 3,3'-thiodipropionic acid, were developed as highly effective "secondary" or "hydroperoxide-decomposing" antioxidants. nih.gov
Historically, the stabilization of polymers relied on primary antioxidants, typically sterically hindered phenols, which act as radical scavengers. However, it was discovered that a synergistic effect could be achieved by combining primary antioxidants with secondary antioxidants. Alkyl thioesters excel in this secondary role. They function by decomposing hydroperoxides—unstable intermediates in the oxidation cascade—into stable, non-radical products, thereby preventing the chain-branching step that accelerates degradation. nih.gov
This discovery led to the widespread industrial adoption of long-chain alkyl thioesters, such as dilauryl thiodipropionate (DLTDP) and distearyl thiodipropionate (DSTDP), from the mid-20th century onwards. chemeo.comatamanchemicals.com These additives became crucial for enhancing the long-term heat stability of a wide range of polymers, including polyethylene (B3416737) and polypropylene (B1209903). nih.govatamanchemicals.com The development of thioester functional polymers is a more recent trend, where the thioester group is incorporated into the polymer backbone or as a side chain, creating materials with built-in responsiveness or degradability. researchgate.netwarwick.ac.uk This evolution from simple additives to integral polymer components marks a significant progression in the field. rsc.org
Positioning of 3,3'-Thiobis(propionic acid decyl) Ester within the Class of Long-Chain Thiobis(propionic acid) Esters
This compound (CAS No. 4275-40-5) belongs to a homologous series of dialkyl esters of 3,3'-thiodipropionic acid. chemicalbook.com These compounds share a common central structure—a sulfur atom linking two propionic acid moieties—and differ only in the length of the alkyl chains attached to the ester groups. This class of compounds is valued primarily for its antioxidant properties in industrial applications, especially for polymer stabilization. nih.gov
Members of this class are characterized by long alkyl chains, which confer low volatility and good compatibility with non-polar polymer matrices. The general structure allows them to function effectively at the high temperatures used in polymer processing. As one moves through the series, the physical properties, such as melting point and solubility, change with the length of the alkyl chain (e.g., decyl, dodecyl, tetradecyl, octadecyl).
The table below situates this compound among its common analogs, illustrating its place within this important family of industrial chemicals.
| Compound Name | Common Name/Abbreviation | Alkyl Chain | CAS Number | Molecular Formula |
|---|---|---|---|---|
| This compound | Decyl (C10) | 4275-40-5 | C26H50O4S | |
| Propanoic acid, 3,3'-thiobis-, didodecyl ester | Dilauryl thiodipropionate (DLTDP) | Dodecyl (C12) | 123-28-4 | C30H58O4S |
| Propanoic acid, 3,3'-thiobis-, ditetradecyl ester | Dimyristyl thiodipropionate (DMTDP) | Tetradecyl (C14) | 16545-54-3 | C34H66O4S |
| Propanoic acid, 3,3'-thiobis-, dioctadecyl ester | Distearyl thiodipropionate (DSTDP) | Octadecyl (C18) | 693-36-7 | C42H82O4S |
Academic Research Landscape and Emerging Trends Pertaining to this compound
While extensive academic and patent literature exists for the broader class of thiodipropionate esters, particularly DLTDP and DSTDP, specific research focusing solely on the decyl ester is less common. chemeo.comatamanchemicals.com The academic landscape for this class of compounds has traditionally been dominated by studies on their synthesis and application as polymer stabilizers. Research has focused on elucidating their mechanism of action as hydroperoxide decomposers and their synergistic effects with primary antioxidants. nih.govrsc.org
However, emerging trends suggest a broadening of the research scope for these molecules. A significant new direction is the investigation of their biological activities. For instance, a recent study involving GC-MS analysis identified the related compound, propanoic acid, 3,3'-thiobis-, ditetradecyl ester, in the ethanolic extract of Ziziphus mauritiana roots and noted its potential as an antioxidant and antimicrobial agent. researchgate.net This finding suggests that long-chain thiodipropionate esters, previously viewed as purely synthetic industrial chemicals, may be present in natural sources and possess bioactivities worthy of exploration.
This shift points toward future research on this compound and its analogs that could focus on:
Antimicrobial and Antifungal Properties: Exploring their potential use in applications beyond polymer stabilization, such as in functional coatings or as preservatives.
Biocompatible Materials: Incorporating these thioester moieties into polymers designed for biomedical applications, leveraging their potential for creating degradable or antioxidant-releasing materials. researchgate.net
Sustainable Sourcing and Synthesis: Developing greener synthetic routes or exploring potential bio-based sources for the parent thiodipropionic acid and the corresponding alcohols. mdpi.com
This evolving landscape indicates that while the traditional role of this compound is well-established, new avenues of academic inquiry are opening up, particularly at the intersection of materials science and biochemistry.
Properties
IUPAC Name |
decyl 3-(3-decoxy-3-oxopropyl)sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O4S/c1-3-5-7-9-11-13-15-17-21-29-25(27)19-23-31-24-20-26(28)30-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODSJFCDKPWAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Thiobis Propionic Acid Decyl Ester
Established Synthetic Routes to 3,3'-Thiobis(propionic acid decyl) Ester
The traditional synthesis of this compound primarily relies on well-established reactions such as esterification and strategies involving thioether formation through alkylation or acylation.
Esterification Reactions Involving Thioglycolic Acid Derivatives
The most direct and widely utilized method for synthesizing this compound is the esterification of 3,3'-thiodipropionic acid with decyl alcohol. This reaction can be catalyzed by strong mineral acids like sulfuric acid or p-toluenesulfonic acid. nih.gov The process involves heating the acid and alcohol, typically with the removal of water to drive the equilibrium towards the formation of the diester.
Another established approach is the transesterification of a short-chain dialkyl ester of 3,3'-thiodipropionic acid, such as the dimethyl ester, with decyl alcohol. nih.govchemicalbook.com This method is often preferred when the starting thiodipropionic acid is less readily available or to avoid the production of water. The reaction is typically catalyzed by an alkali catalyst, such as a titanate ester. chemicalbook.com
Alkylation and Acylation Strategies for Thioether Formation
While direct esterification is common, the thioether bond in the 3,3'-thiodipropionic acid backbone can also be formed through alkylation or acylation strategies. A general approach involves the reaction of a sulfur nucleophile with a suitable electrophile. For instance, the synthesis can be envisioned through the S-alkylation of a 3-mercaptopropionate (B1240610) ester with a 3-halopropionate ester. This classical Williamson ether synthesis-type reaction is a fundamental method for forming thioether bonds. mzcloud.org
Acylation of thiols is another fundamental strategy in thioester synthesis. researchgate.net While this is more commonly associated with the formation of thioesters (R-CO-SR'), the principles can be adapted. For the synthesis of this compound, a conceptual pathway could involve the reaction of a thiol with an acyl chloride or anhydride. researchgate.net
Novel and Green Chemistry Approaches in this compound Synthesis
Recent advancements in chemical synthesis have focused on developing more efficient, selective, and environmentally benign methods for producing thioethers like this compound.
Catalytic Synthesis Methods for Enhanced Efficiency
The use of specific catalysts can significantly improve the efficiency of thioether synthesis. Lipase-catalyzed esterification has emerged as a highly effective and green method for producing long-chain dialkyl 3,3'-thiodipropionates. nih.govresearchgate.net Specifically, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has shown exceptional activity in the esterification of 3,3'-thiodipropionic acid with various long-chain alcohols. nih.govresearchgate.net This biocatalytic approach offers high yields and operates under mild conditions.
Metal-catalyzed reactions also offer efficient routes. For instance, iron(III) chloride (FeCl₃) has been reported as a heterogeneous catalyst for the synthesis of thioesters from acid chlorides under solvent-free conditions. tudelft.nl While this is for a related class of compounds, the principle of using an accessible and environmentally benign metal catalyst is a key aspect of modern synthetic chemistry.
Solvent-Free and Atom-Economical Processes
A major focus of green chemistry is the reduction or elimination of volatile organic solvents. The lipase-catalyzed synthesis of dialkyl 3,3'-thiodipropionates is a prime example of a solvent-free process. nih.govresearchgate.net These reactions are typically conducted in a vacuum at moderate temperatures (60-80°C) without the need for any solvent, which simplifies purification and reduces waste. nih.govresearchgate.net
Solvent-free methods have also been developed for the acylation of thiols using acid anhydrides or acid chlorides at elevated temperatures, providing a green and cost-effective procedure. researchgate.net Furthermore, ambient-light-promoted, solvent- and catalyst-free methods are emerging for the synthesis of certain thioesters, highlighting a move towards more sustainable chemical manufacturing. acs.org Atom-economical processes, which maximize the incorporation of all starting materials into the final product, are inherent in addition reactions. The synthesis of 3,3'-thiodipropionic acid itself can be achieved by the addition of hydrogen sulfide (B99878) to two equivalents of an acrylic acid derivative, representing a highly atom-economical route to the core structure. chemicalbook.com
Optimization of Reaction Conditions for High Purity and Yield of this compound
To achieve high purity and yield of this compound, careful optimization of reaction conditions is essential.
For the lipase-catalyzed esterification of 3,3'-thiodipropionic acid, key parameters include the choice of lipase, temperature, and reaction time. Studies on similar long-chain dialkyl thiodipropionates have shown that Novozym 435 is a highly effective catalyst. nih.govresearchgate.net Optimal temperatures are typically in the range of 60-80°C, with reaction times of around 4 hours leading to conversions as high as 92-98%. nih.govresearchgate.net The use of a vacuum is also crucial for removing the water byproduct and driving the reaction to completion. nih.gov
In the case of transesterification reactions, the catalyst choice and reaction temperature are critical. For the synthesis of distearyl thiodipropionate, a titanate ester catalyst is used at temperatures between 50-200°C under vacuum. chemicalbook.com The optimization would involve adjusting the catalyst loading, temperature, and pressure to maximize the conversion of the starting lower thiodipropionate diester to the desired decyl ester.
The table below summarizes findings from a study on the lipase-catalyzed synthesis of various dialkyl 3,3'-thiodipropionates, which provides a strong indication of the conditions applicable for the decyl ester.
Table 1: Lipase-Catalyzed Synthesis of Dialkyl 3,3'-Thiodipropionates
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1-Octanol | Novozym 435 | 60-80 | 4 | 92-98 |
| 1-Dodecanol | Novozym 435 | 60-80 | 4 | 92-98 |
| 1-Hexadecanol | Novozym 435 | 60-80 | 4 | 92-98 |
| cis-9-Octadecen-1-ol | Novozym 435 | 60-80 | 4 | 92-98 |
Data sourced from a study on lipase-catalyzed esterification of 3,3'-thiodipropionic acid. nih.govresearchgate.net
The following table outlines general conditions for the transesterification synthesis of long-chain dialkyl thiodipropionates.
Table 2: General Conditions for Transesterification Synthesis
| Starting Material | Catalyst | Temperature (°C) | Pressure |
|---|---|---|---|
| Lower thiodipropionate diester | Titanate ester | 50-200 | (-0.099)-2 MPa |
| Decyl alcohol |
Data based on the synthesis of distearyl thiodipropionate. chemicalbook.com
Temperature, Pressure, and Stoichiometric Control
The careful management of reaction conditions is critical for driving the esterification equilibrium towards the product and achieving high conversion rates.
Temperature: The reaction temperature is a crucial parameter influencing the rate of esterification. For enzymatic processes using lipase catalysts, moderate temperatures are typically employed to preserve the enzyme's structural integrity and activity. Studies on analogous long-chain dialkyl 3,3'-thiodipropionates have found optimal temperature ranges between 60-80°C nih.gov. Conventional acid-catalyzed esterifications may be conducted at higher temperatures to increase the reaction rate, often at the reflux temperature of the alcohol.
Pressure: To facilitate the removal of water, a by-product of the esterification, the reaction is often conducted under reduced pressure. By continuously removing water, the reaction equilibrium is shifted towards the formation of the ester, in accordance with Le Chatelier's principle. In lipase-catalyzed syntheses of similar compounds, reactions are effectively performed in a vacuum (e.g., 80 kPa) nih.gov. This approach is particularly advantageous as it can also allow for lower reaction temperatures.
Stoichiometric Control: The reaction involves one molecule of 3,3'-thiodipropionic acid reacting with two molecules of decyl alcohol.
1 (HOOCCH₂CH₂-S-CH₂CH₂COOH) + 2 (CH₃(CH₂)₉OH) → CH₃(CH₂)₉OOCCH₂CH₂-S-CH₂CH₂COO(CH₂)₉CH₃ + 2 H₂O
In practice, to maximize the conversion of the carboxylic acid, an excess of the alcohol may be used. The specific molar ratio is a key variable; however, using a large excess of the alcohol can complicate the purification process for removal of unreacted starting material. In solvent-free systems, the alcohol can also serve as the reaction medium.
Role of Catalysts and Initiators in Reaction Kinetics
Catalysts are essential for accelerating the rate of esterification, which is otherwise a slow process. Both chemical and enzymatic catalysts are employed for the synthesis of thiodipropionate esters.
Chemical Catalysts: Traditional synthesis methods utilize strong mineral acids or organic acids as homogeneous catalysts. google.com Common examples include sulfuric acid and p-toluenesulfonic acid. google.com These catalysts operate by protonating the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com While effective in increasing reaction rates, homogeneous acid catalysts have significant drawbacks, including corrosivity, environmental concerns, and difficulties in separation from the final product, often requiring neutralization and extensive purification steps. mdpi.com
Enzymatic Catalysts: A more modern and "greener" approach involves the use of enzymes, specifically lipases, as biocatalysts. google.com For the preparation of medium- and long-chain dialkyl 3,3'-thiodipropionates, immobilized lipase B from Candida antarctica (commercially known as Novozym 435) has been identified as a highly active and effective biocatalyst. nih.gov In contrast, lipases from Rhizomucor miehei (Lipozyme RM IM) and Thermomyces lanuginosus (Lipozyme TL IM) have shown significantly lower activity for this transformation. nih.gov Enzymatic catalysis offers several advantages:
High Selectivity: Reactions occur under mild conditions, minimizing side reactions.
Ease of Separation: Immobilized enzymes can be easily filtered from the reaction mixture and reused.
Environmental Benefits: Avoids the use of corrosive and hazardous acids.
Research has demonstrated that lipase-catalyzed esterification of 3,3'-thiodipropionic acid can achieve very high conversion rates, reaching 92-98% within a few hours under optimized, solvent-free conditions. nih.gov
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | - High reaction rates
| - Corrosive
|
| Immobilized Enzyme (Lipase) | Novozym 435 (from Candida antarctica) | - High selectivity
| - Higher initial cost
|
Scale-Up Considerations and Process Intensification in Academic Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory bench to a larger, academic pilot scale introduces several challenges. Key considerations include maintaining efficient heat and mass transfer, managing the removal of the water by-product, and ensuring consistent product quality. Process intensification (PI) offers a framework for developing more efficient, safer, and sustainable chemical processes, which is highly relevant even at an academic scale-up level. ekb.eg
Scale-Up Challenges:
Mixing and Heat Transfer: In a larger reactor, ensuring uniform temperature and concentration throughout the reaction mixture becomes more difficult. Inadequate mixing can lead to localized overheating, especially with exothermic acid-catalyzed reactions, potentially causing side reactions or, in the case of enzymatic catalysis, denaturation of the enzyme.
Water Removal: While removing water under vacuum is straightforward in small flasks, achieving efficient removal in a larger volume without also removing the alcohol reactant requires more sophisticated equipment, such as a Dean-Stark trap or a wiped-film evaporator setup.
Purification: The purification of a larger batch of the highly viscous diester product requires more robust methods than simple laboratory chromatography, potentially involving distillation of excess alcohol or crystallization.
Process Intensification Strategies: Several PI strategies can be applied to address these scale-up challenges:
Advanced Reactor Technology: The use of microchannel reactors (MCR) or oscillatory baffled reactors (OBR) can provide vastly superior heat and mass transfer compared to conventional batch reactors. researchcommons.org This allows for precise temperature control and efficient mixing, leading to higher yields and purity in shorter reaction times. researchcommons.org These technologies are increasingly accessible for academic-scale research.
Immobilized Catalysts: The use of an immobilized catalyst, such as Novozym 435, is a core PI principle. nih.gov It transforms a difficult homogeneous separation into a simple solid-liquid filtration, enabling easy catalyst recovery and reuse, which is crucial for developing a cost-effective and sustainable process.
By integrating these PI concepts, the academic-scale synthesis of this compound can be made more efficient, reliable, and scalable.
Table of Mentioned Chemical Compounds
| Compound Name | Formula/Type |
|---|---|
| This compound | C₂₆H₅₀O₄S |
| 3,3'-Thiodipropionic acid | C₆H₁₀O₄S |
| Decyl alcohol | C₁₀H₂₂O |
| Dimethyl 3,3'-thiodipropionate | C₈H₁₄O₄S |
| Sulfuric acid | H₂SO₄ |
| p-Toluenesulfonic acid | C₇H₈O₃S |
| Novozym 435 | Immobilized Lipase B from Candida antarctica |
| Lipozyme RM IM | Immobilized Lipase from Rhizomucor miehei |
| Lipozyme TL IM | Immobilized Lipase from Thermomyces lanuginosus |
Mechanistic Studies of 3,3 Thiobis Propionic Acid Decyl Ester in Chemical Systems
Investigation of Primary and Secondary Antioxidant Mechanisms
3,3'-Thiobis(propionic acid decyl) ester primarily functions as a secondary antioxidant, also known as a hydroperoxide decomposer. Unlike primary antioxidants that directly scavenge free radicals, secondary antioxidants work by converting hydroperoxides, which are key intermediates in oxidative chain reactions, into non-radical, stable products. This action prevents the formation of new radicals that would otherwise propagate the degradation process. Thioether antioxidants like this ester are particularly effective at elevated temperatures and are often used synergistically with primary phenolic antioxidants to provide comprehensive thermal stability to materials such as plastics and rubbers. atamanchemicals.comnih.gov
While the principal role of this compound is peroxide decomposition, the thioether moiety can also participate in radical scavenging, albeit to a lesser extent than primary antioxidants. The sulfur atom in the thioether can be oxidized by radicals, leading to the formation of a sulfoxide (B87167). This process involves the thioether donating an electron to a radical species, thereby neutralizing it. researchgate.net
The general pathway can be represented as: R-S-R' + X• → [R-S•+-R'] + X:⁻ [R-S•+-R'] + O₂ → R-SOO•-R'
Further reactions can lead to the formation of various sulfur-containing species that can also have antioxidant activity. The rate constants for the reaction of thioether-containing compounds with radicals can vary significantly depending on the specific radical and the molecular structure of the thioether. For instance, the rate constants for the reaction of glutathione (B108866) and cysteine with secondary alkyl peroxyl radicals have been estimated to be in the range of 10³ to 10⁴ M⁻¹s⁻¹ at 37°C in a nonpolar solution. researchgate.net
Table 1: Representative Rate Constants for Radical Scavenging by Sulfur-Containing Compounds
| Sulfur Compound | Radical Species | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |
|---|---|---|---|
| Glutathione (GSH) | Secondary alkyl peroxyl | 4.24 x 10³ | 37 |
| Cysteine | Secondary alkyl peroxyl | 1.07 x 10⁴ | 37 |
Note: Data presented are for analogous sulfur-containing compounds to illustrate the general reactivity of thioethers towards radicals.
The primary antioxidant function of this compound lies in its ability to decompose hydroperoxides (ROOH) into stable, non-radical products. This process is crucial in interrupting the oxidative cycle. The thioether is initially oxidized by the hydroperoxide to a sulfoxide. This sulfoxide can then undergo further reactions to catalytically decompose more hydroperoxides. nih.gov
The initial reaction is: R-S-R' + ROOH → R-SO-R' + ROH
The sulfoxide can then react further, leading to a series of acidic sulfur compounds, such as sulfur dioxide, which are potent catalysts for the non-radical decomposition of hydroperoxides. The reaction kinetics are complex and can be influenced by temperature and the presence of other compounds. The decomposition of hydrogen peroxide, for example, is known to be catalyzed by various species, and its rate is highly dependent on the catalyst and conditions. researchgate.net
Table 2: Kinetic Parameters for Peroxide Decomposition by Catalysts
| Catalyst System | Peroxide | Activation Energy (kJ/mol) | Reaction Order |
|---|---|---|---|
| Iodide-catalyzed | H₂O₂ | 17 kcal/mol (~71 kJ/mol) | Second Order |
Hydrolytic Stability and Degradation Pathways of the Ester Linkages
The ester linkages in this compound are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases.
Under acidic conditions, the hydrolysis of the ester is a reversible reaction. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the alcohol lead to the formation of the carboxylic acid and regeneration of the acid catalyst. chemistrysteps.comclemson.edu
The general mechanism is as follows:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water on the carbonyl carbon.
Proton transfer to the alkoxy group.
Elimination of the alcohol.
Deprotonation to form the carboxylic acid.
The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid and the structure of the ester. Steric hindrance around the carbonyl group can slow down the reaction. researchgate.net
Table 3: Rate Constants for Acid-Catalyzed Hydrolysis of Esters
| Ester | Acid | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) |
|---|---|---|---|
| Ethyl Acetate | HCl | Varies with concentration | 25 |
Note: Data for simple esters are provided to illustrate the general principles of acid-catalyzed hydrolysis.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the alkoxide ion, which is a strong base. The alkoxide ion then deprotonates the newly formed carboxylic acid to produce a carboxylate salt and an alcohol. nih.govmasterorganicchemistry.com
The mechanism proceeds as follows:
Nucleophilic attack by hydroxide ion on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Elimination of the alkoxide ion.
Acid-base reaction between the carboxylic acid and the alkoxide ion.
The rate of base-catalyzed hydrolysis is typically second-order, being first-order in both the ester and the hydroxide ion concentration. chemrxiv.org
Table 4: Second-Order Rate Constants for Alkaline Hydrolysis of Esters
| Ester Type | Rate Constant (L mol⁻¹ s⁻¹) | pH | Temperature (°C) |
|---|---|---|---|
| Carboxylic Acid Esters (general) | Varies (e.g., 0.00985 for TMPD-MIB) | 13 | 20-21 |
Note: This table presents representative data for different types of esters to provide context for the reactivity of the decyl ester. nih.govmasterorganicchemistry.com
Thermal and Oxidative Degradation Mechanisms of this compound
At elevated temperatures and in the presence of oxygen, this compound can undergo complex degradation reactions. These processes can involve both the thioether and the ester functionalities.
The thermal degradation of esters can proceed through various pathways, including ester pyrolysis, which involves a cyclic transition state leading to an alkene and a carboxylic acid. For long-chain esters, random chain scission can also occur. The presence of the thioether group can influence the degradation pathway, potentially leading to the formation of volatile sulfur compounds. When heated to decomposition, similar compounds are known to emit toxic vapors of sulfur oxides. nih.gov
Oxidative degradation is initiated by the reaction of the molecule with oxygen, often facilitated by heat or light. The thioether is susceptible to oxidation, forming sulfoxides and eventually sulfones. The ester groups can also be attacked, leading to cleavage of C-C bonds alpha to the carbonyl group, forming carboxylic acids and aldehydes. The degradation products of antioxidants can be complex and are often identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netjeol.com
Table 5: Arrhenius Parameters for Thermal Degradation of Organic Molecules
| Compound Type | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|
| Aliphatic Polyesters | ~184 (44 kcal/mol) | Varies |
Note: This table provides examples of Arrhenius parameters for the thermal degradation of other organic compounds to illustrate the kinetic analysis of thermal stability. ciemat.esresearchgate.netdtic.mil
Initial Degradation Steps Under Elevated Temperatures
The thermal decomposition of this compound is a critical aspect of its performance and stability in high-temperature applications. While specific studies on this exact ester are limited, the degradation pathways can be inferred from research on analogous dialkyl thiodipropionate esters. The initiation of degradation at elevated temperatures is believed to commence with the cleavage of the thioether and ester bonds, which are the most thermally labile parts of the molecule.
Research on similar long-chain esters suggests that thermal degradation can involve isomerization and deacylation reactions researchgate.net. For thiodipropionate esters, the process is initiated by the oxidation of the sulfur atom. When heated to decomposition, compounds like distearyl thiodipropionate are known to emit toxic vapors containing sulfur oxides, indicating the breakdown of the sulfur-carbon bonds nih.gov.
The initial key step is the oxidation of the sulfide (B99878) to a sulfoxide. This sulfoxide is thermally unstable and undergoes further reactions. Studies on dimethylsulphinyldipropionate (DMSD), a decomposition product of a similar thioester, show that it readily breaks down. The primary pyrolytic reaction at elevated temperatures involves the decomposition of the sulfoxide to yield sulfur dioxide capes.gov.br. This suggests that for this compound, the initial degradation at high temperatures involves the formation of a sulfoxide intermediate, which then rapidly decomposes.
Formation of Volatile and Non-Volatile Degradation Products
The degradation of this compound under thermal stress leads to a variety of volatile and non-volatile products. The nature of these products is dictated by the reaction conditions, particularly the temperature and the presence of oxygen.
Volatile Products: Drawing from studies on analogous compounds, a primary volatile product formed during the thermal decomposition of thiodipropionate esters is sulfur dioxide (SO₂) capes.gov.br. This is a result of the breakdown of the sulfoxide intermediate. Other potential volatile organic compounds (VOCs) can be formed from the fragmentation of the decyl ester chains. The thermal degradation of long-chain fatty acid esters is known to produce a mixture of alkanes, alkenes, aldehydes, and carbon dioxide nih.gov. Therefore, it is anticipated that the degradation of the decyl propionate (B1217596) portion of the molecule would yield volatile compounds such as decene and other smaller hydrocarbons.
Non-Volatile Products: The non-volatile products are typically more complex and can result from both degradation and subsequent side reactions. One of the key non-volatile products identified from the decomposition of dialkyl thiodipropionate esters is methyl-β-sulphinopropionate (MSP) , which is itself an effective antioxidant capes.gov.br. In the case of the decyl ester, the analogous product would be decyl-β-sulphinopropionate. This product can undergo further oxidation to form decyl-β-sulphopropionate (MSOP) capes.gov.br. Additionally, recombination of the organic fragments can lead to the formation of larger, less volatile oligomeric species.
The following table summarizes the likely degradation products based on studies of analogous compounds.
| Product Type | Specific Compound/Class | Origin |
| Volatile | Sulfur Dioxide (SO₂) | Breakdown of sulfoxide intermediate capes.gov.br |
| Decene | Fragmentation of the decyl ester chain | |
| Other short-chain hydrocarbons | Fragmentation of the decyl ester chain nih.gov | |
| Carbon Dioxide (CO₂) | Oxidation of ester group nih.gov | |
| Non-Volatile | Decyl-β-sulphinopropionate | Initial decomposition of the sulfoxide capes.gov.br |
| Decyl-β-sulphopropionate | Further oxidation of the sulphinopropionate capes.gov.br | |
| Oligomeric species | Recombination of organic radicals |
Interaction Mechanisms with Other Chemical Species in Model Systems
Complexation and Chelation Behavior with Metal Ions
The presence of sulfur and oxygen atoms in the structure of this compound provides it with the ability to act as a ligand, forming complexes with metal ions. This chelation behavior can be crucial in systems where trace metal ions can catalyze degradation reactions.
The thioether group (R-S-R) is known to be a soft ligand, showing a preference for coordinating with soft or borderline metal ions such as copper (Cu⁺, Cu²⁺), silver (Ag⁺), palladium (Pd²⁺), and mercury (Hg²⁺) wikipedia.orgacs.org. The oxygen atoms of the carbonyl groups in the ester moieties can also participate in coordination, acting as hard donor sites. This combination of a soft sulfur donor and hard oxygen donors allows this compound to potentially chelate a range of metal ions.
The chelation process involves the formation of a coordination complex where the metal ion is bound to the sulfur and/or oxygen atoms of the ester molecule. This binding sequesters the metal ion, rendering it less available to participate in detrimental redox reactions, such as the catalytic decomposition of hydroperoxides into free radicals. The ability of thioether-containing molecules, like the amino acid methionine, to coordinate with copper ions is a well-established principle in bioinorganic chemistry nih.gov.
The following table outlines the potential interactions with different metal ion classes.
| Metal Ion Class | Example Ions | Likely Interaction Site | Effect of Chelation |
| Soft Metals | Ag⁺, Pd²⁺, Hg²⁺ | Primarily the thioether sulfur atom wikipedia.org | Deactivation of catalytic activity |
| Borderline Metals | Cu²⁺, Ni²⁺, Zn²⁺ | Both thioether sulfur and carbonyl oxygen atoms | Inhibition of oxidative degradation |
| Hard Metals | Fe³⁺, Al³⁺ | Primarily the carbonyl oxygen atoms | Reduced participation in Fenton-like reactions |
Applications of 3,3 Thiobis Propionic Acid Decyl Ester in Advanced Materials Science
Role as a Stabilizer in Polymer Matrices
One of the primary applications of thioesters like 3,3'-Thiobis(propionic acid decyl) ester is as a secondary antioxidant in polymer matrices. These compounds are crucial in protecting polymers from degradation caused by heat and oxygen, thereby extending their service life.
Thioesters, including analogues of this compound such as distearyl thiodipropionate (DSTDP) and didodecyl thiodipropionate (DLTDP), are widely utilized as stabilizers in a variety of polymers. They are particularly effective in polyolefins like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), as well as in engineering plastics. univook.comipgchem.com These additives are valued for their high melting points and low volatility, which makes them suitable for the high-temperature processing conditions of these materials. ipgchem.com
The effectiveness of these thioester antioxidants is often enhanced when used in combination with primary antioxidants, typically hindered phenols. This synergistic effect provides superior protection against thermo-oxidative degradation compared to the use of either antioxidant alone. reagens-group.com The thioester functions by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers, into non-radical, stable products. uvabsorber.com This action complements the radical scavenging mechanism of primary antioxidants.
The performance of thioester stabilizers can be quantified using techniques such as Oxidation Induction Time (OIT), which measures the time until the onset of oxidation at an elevated temperature. hitachi-hightech.com Higher OIT values indicate better thermal stability. The table below, based on data for analogous thioesters, illustrates the potential improvement in the thermal stability of polyolefins when stabilized with a thioester antioxidant.
Table 1: Illustrative Oxidation Induction Time (OIT) of Polyethylene with Thioester Antioxidant
| Material | Antioxidant System | OIT at 200°C (minutes) |
|---|---|---|
| Unstabilized Polyethylene | None | < 1 |
| Polyethylene | Primary Antioxidant (0.1%) | 15 |
| Polyethylene | Thioester Antioxidant (0.2%) | 10 |
| Polyethylene | Primary Antioxidant (0.1%) + Thioester (0.2%) | 45 |
Note: Data is illustrative and based on typical performance of thioester antioxidants in polyethylene.
The incorporation of thioesters like this compound significantly enhances the long-term thermal and oxidative stability of polymeric materials. researchgate.net During the service life of a polymer, it is continuously exposed to oxygen and fluctuating temperatures, which can lead to chain scission, cross-linking, and a loss of mechanical properties. assignmentpoint.com Thioester stabilizers mitigate these degradation pathways.
The length of the alkyl chain in the thioester molecule can influence its performance. While direct studies on the decyl ester are limited, research on other esterified antioxidants suggests that there can be an optimal chain length for antioxidant efficacy in specific environments. researchgate.netinrae.frnih.govmdpi.com The decyl chains in this compound provide good compatibility with non-polar polymer matrices, which is crucial for its effective distribution and function within the material. ipgchem.com
The following table presents hypothetical data on the effect of a thioester stabilizer on the retention of mechanical properties in polypropylene after accelerated aging, demonstrating the potential impact of this compound.
Table 2: Hypothetical Retention of Tensile Strength in Polypropylene after Thermal Aging at 150°C
| Formulation | Aging Time (hours) | Tensile Strength Retention (%) |
|---|---|---|
| Unstabilized PP | 0 | 100 |
| 100 | 50 | |
| 200 | <10 (brittle) | |
| PP + Thioester Stabilizer (0.2%) | 0 | 100 |
| 100 | 95 | |
| 200 | 80 | |
| 500 | 50 |
Note: This data is illustrative of the general effect of thioester stabilizers on the long-term thermal stability of polypropylene.
Utilization as a Monomer or Cross-Linking Agent in Polymer Synthesis
Beyond its role as a stabilizer, the chemical structure of this compound allows for its potential use as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties.
Polythioesters are a class of polymers that contain thioester linkages in their backbone. These materials are known for their unique properties, including thermal resistance and degradability. nih.gov this compound can be conceptually used as a monomer in polycondensation reactions with diols to produce polythioesters. researchgate.netresearchgate.neted.ac.uk The resulting polymers would possess flexible thioether and ester linkages, which could lead to materials with interesting thermal and mechanical properties.
The synthesis of polythioesters can be achieved through various methods, including ring-opening polymerization of cyclic thioesters and polycondensation of dithiols with dicarboxylic acids. researchgate.netnih.gov The incorporation of monomers like this compound could offer a route to polymers with specific functionalities and degradation profiles.
The thioester functionality can also be utilized to create cross-linked polymer networks. Thiol-thioester exchange reactions provide a dynamic covalent chemistry platform for the development of adaptable and self-healing materials. warwick.ac.uk While not a direct cross-linking agent in the traditional sense, the thioester groups in this compound could potentially participate in such exchange reactions, allowing for the covalent integration of the molecule into a polymer network. This could be a method to permanently anchor its stabilizing properties within the material or to create degradable cross-links. rsc.orgresearchgate.net
The reactivity of the thioester bond allows for the design of polymers that can be degraded under specific conditions, which is of great interest for applications in biodegradable plastics and drug delivery systems. rsc.org
Functionalization of Surfaces and Interfaces with this compound
The modification of surfaces and interfaces is critical for controlling properties such as wetting, adhesion, and biocompatibility. Thioester-functionalized molecules have shown promise in the creation of self-assembled monolayers (SAMs) that can be used to precisely control the chemical and physical properties of a surface. nih.gov
This compound, with its long alkyl chains and thioester functionality, is a candidate for the formation of such organized molecular layers on various substrates. The decyl chains would promote the formation of a densely packed hydrophobic layer, while the thioester group provides a reactive site for further chemical modification. For instance, the thioester can be oxidized to create a hydrophilic sulfonic acid-bearing surface, allowing for a switchable surface chemistry. nih.gov This capability to tailor surface properties opens up potential applications in sensors, microfluidics, and biomedical devices.
Surface Modification for Improved Adhesion or Corrosion Resistance
The inherent affinity of sulfur-containing organic compounds for metal surfaces makes them effective agents for surface modification, leading to enhanced adhesion and corrosion inhibition. Organic molecules that contain sulfur, nitrogen, and oxygen are known to be effective corrosion inhibitors because these heteroatoms can donate electrons to the vacant d-orbitals of metal atoms, forming a protective adsorbed layer on the surface mdpi.comnih.gov.
The thioether group in this compound can act as a Lewis base, facilitating its adsorption onto metallic substrates such as steel, copper, and their alloys researchgate.net. This adsorption can displace water and corrosive species from the metal surface, thereby mitigating the electrochemical processes that lead to corrosion youtube.com. The formation of a molecular layer of the thioether ester can passivate the metal surface, creating a barrier that inhibits both anodic and cathodic reactions mdpi.com. Research on various organosulfur compounds has demonstrated their ability to form such protective films, with the efficiency of inhibition often depending on the concentration of the inhibitor and the nature of the corrosive environment researchgate.netonepetro.org. For instance, studies on thioamides and other sulfur-containing molecules have shown significant corrosion inhibition efficiencies on mild steel in acidic media researchgate.netresearchgate.net.
In addition to corrosion resistance, the formation of a strongly adsorbed layer of this compound can improve the adhesion of coatings and adhesives to metal substrates lubrizol.comcaplinq.com. The long decyl chains of the ester can entangle with a polymer matrix of a coating, while the thioether "head" of the molecule anchors to the metal, effectively creating a molecular bridge between the inorganic substrate and the organic overlayer caplinq.com. This principle is utilized in vulcanization adhesion promoters, where sulfur compounds create chemical bonds between rubber and metal during the curing process si-coatings.com. The improved interfacial bonding can lead to more durable and robust material systems.
| Parameter | Observation with Analogous Sulfur-Containing Compounds | Relevance to this compound |
| Inhibition Mechanism | Adsorption on metal surfaces via S, N, O heteroatoms, forming a protective film. mdpi.comnih.gov | The thioether sulfur atom can act as an anchoring group to the metal surface. |
| Mode of Inhibition | Often mixed-type, inhibiting both anodic and cathodic reactions. researchgate.net | Expected to form a barrier layer that physically blocks corrosive species. |
| Adhesion Promotion | Formation of a chemical bridge between an inorganic substrate and an organic coating. caplinq.com | The thioether group bonds to the metal, while the decyl chains can interdiffuse with a polymer matrix. |
| Affected Substrates | Mild steel, copper, and other metals and alloys. researchgate.netresearchgate.net | Likely effective on a similar range of metallic materials where sulfur-metal interactions are favorable. |
Development of Self-Assembled Monolayers (SAMs)
The formation of SAMs is driven by the minimization of free energy, which involves both the chemisorption of the head group and the van der Waals interactions between the adjacent alkyl chains nih.gov. The two long decyl chains in this compound can provide the necessary intermolecular interactions to drive the self-organization process. While the thioether linkage serves as the anchor to the substrate, the ester groups and the flexibility of the propionic acid spacer would influence the packing density and orientation of the molecules within the monolayer.
| Feature | Description in the Context of SAMs | Role of this compound Components |
| Driving Force | Spontaneous organization driven by chemisorption and intermolecular forces. nih.gov | Thioether-metal interaction and van der Waals forces between decyl chains. |
| Structure | Ordered, often crystalline-like, monolayer of molecules. northwestern.edu | The decyl chains would tend to align to maximize packing density. |
| Surface Properties | Can impart hydrophobicity, corrosion resistance, and controlled adhesion. researchgate.net | The exposed decyl chains would create a low-energy, hydrophobic surface. |
| Substrates | Commonly formed on noble metals (Au, Ag), but also on other metals and oxides. northwestern.edu | Potential for formation on various metals that interact with sulfur. |
Contributions to Nanomaterial Design and Performance
The principles of surface modification using this compound can be extended to the nanoscale, where it can play a crucial role in the synthesis and stabilization of nanoparticles and the development of advanced nanocomposites.
Role as a Stabilizer for Nanoparticles
Nanoparticles, due to their high surface area-to-volume ratio, are thermodynamically unstable and tend to agglomerate. To prevent this, capping or stabilizing agents are used to coat their surface d-nb.infonih.gov. Thioether-containing molecules have proven to be effective stabilizers for a variety of metallic and metal oxide nanoparticles, including those made of gold, silver, and magnetic materials mdpi.comresearchgate.net.
This compound can function as a stabilizer through a combination of mechanisms. The thioether group can coordinate to the surface of the nanoparticle, forming a protective monolayer mdpi.com. The two long decyl chains would then extend into the surrounding medium, providing steric hindrance that physically prevents the nanoparticles from coming into close contact and aggregating nih.gov. This steric stabilization is a common strategy for maintaining long-term colloidal stability of nanoparticles in various solvents nih.gov.
The choice of capping agent is critical as it influences the size, shape, and surface chemistry of the nanoparticles frontiersin.org. Long-chain carboxylic acids have been used as capping agents to control the growth and impart stability to nanoparticles frontiersin.orgnih.govmdpi.com. The diester structure of this compound, combined with its thioether linkage, offers a versatile platform for stabilizing nanoparticles and rendering them dispersible in non-polar organic solvents, which is often a requirement for their incorporation into polymer matrices.
| Stabilization Mechanism | Description | Contribution of this compound |
| Coordination | The stabilizing agent binds to the nanoparticle surface. mdpi.com | The thioether sulfur atom can bind to the surface of metal nanoparticles. |
| Steric Hindrance | Bulky organic chains on the surface prevent particle agglomeration. nih.govnih.gov | The long decyl chains extend into the solvent, creating a repulsive barrier. |
| Control of Growth | The capping agent can control the rate of particle growth during synthesis. frontiersin.org | Adsorption of the molecule onto the growing nanoparticle surface can limit its final size. |
| Dispersibility | The nature of the capping agent determines the solubility of the nanoparticles. | The hydrophobic decyl chains would make the nanoparticles dispersible in organic media. |
Integration into Polymer Nanocomposites
Polymer nanocomposites are materials where nanoparticles are dispersed within a polymer matrix to achieve enhanced properties. A major challenge in the development of these materials is ensuring a good dispersion of the nanoparticles and strong interfacial adhesion between the nanoparticles and the polymer matrix. Poor compatibility can lead to aggregation of the nanoparticles and weak mechanical properties.
Surface modification of nanoparticles with a suitable compatibilizer is a common strategy to address this issue. This compound can act as such a compatibilizer. When used as a stabilizer for the nanoparticles, the outward-facing decyl chains can create a hydrophobic surface on the nanoparticles that is more compatible with a non-polar or moderately polar polymer matrix. This improved compatibility facilitates the dispersion of the nanoparticles during composite processing.
Furthermore, the long alkyl chains of the ester can physically entangle with the polymer chains of the matrix, leading to improved stress transfer from the polymer to the nanoparticles and thus enhancing the mechanical properties of the nanocomposite. The synthesis of poly(thio-ether) nanoparticles via techniques like thiol-ene polymerization demonstrates the utility of thioether chemistry in creating nanostructured polymeric materials nih.govmdpi.comusm.edunih.gov. By incorporating nanoparticles stabilized with this compound, it is possible to create polymer nanocomposites with tailored thermal, mechanical, and barrier properties.
| Function in Nanocomposites | Mechanism | Benefit |
| Dispersion Aid | The hydrophobic decyl chains on the nanoparticle surface improve compatibility with the polymer matrix. | Prevents agglomeration of nanoparticles, leading to a more uniform composite material. |
| Interfacial Adhesion Promoter | The alkyl chains of the ester can physically entangle with the polymer chains. | Enhances stress transfer between the matrix and the nanoparticles, improving mechanical strength. |
| Property Modifier | The presence of well-dispersed, surface-modified nanoparticles can alter the bulk properties of the polymer. | Can lead to improvements in tensile strength, thermal stability, and gas barrier properties. |
Spectroscopic and Analytical Methodologies for the Study of 3,3 Thiobis Propionic Acid Decyl Ester
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural picture of 3,3'-Thiobis(propionic acid decyl) ester can be assembled.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the protons of the decyl chains and the thiobis(propionic acid) core. The methylene protons adjacent to the ester oxygen (O-CH₂) typically appear as a triplet around 4.1 ppm, while the methylene groups alpha and beta to the sulfur atom (S-CH₂-CH₂) present as two distinct triplets around 2.8 ppm and 2.6 ppm, respectively. The long alkyl chain of the decyl group produces a large, overlapping multiplet in the 1.2-1.4 ppm region, with the terminal methyl (CH₃) group appearing as a triplet near 0.9 ppm.
¹³C NMR spectroscopy complements the proton data by identifying all non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the ester is highly deshielded and resonates at approximately 172 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is found around 65 ppm. The carbons adjacent to the sulfur atom (S-CH₂) and the carbonyl group (CH₂-C=O) appear at approximately 35 ppm and 29 ppm, respectively. The carbons of the decyl chain produce a series of signals between 14 ppm and 32 ppm, with the terminal methyl carbon appearing at the most upfield position (~14 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Assignment | ¹H NMR Chemical Shift (ppm) | Multiplicity | ¹³C NMR Chemical Shift (ppm) |
|---|---|---|---|
| -S-CH₂- | ~2.85 | t | ~29.2 |
| -CH₂-C(O)O- | ~2.65 | t | ~34.9 |
| -C(O)O-CH₂- | ~4.10 | t | ~65.1 |
| -O-CH₂-CH₂- | ~1.65 | quintet | ~28.7 |
| -(CH₂)₆- | ~1.2-1.4 | m | ~22.7, 25.9, 29.3, 29.5, 31.9 |
| -CH₃ | ~0.88 | t | ~14.1 |
| -C(O)O- | - | - | ~172.0 |
t = triplet, quintet = quintet, m = multiplet
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods confirm the presence of the ester and alkyl functionalities.
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The most prominent absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the ester group, which appears in the region of 1735-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester linkage between 1150-1250 cm⁻¹ and the various C-H stretching and bending vibrations of the long decyl chains, which are observed around 2850-2960 cm⁻¹ (stretching) and 1375-1465 cm⁻¹ (bending). The C-S stretching vibration is typically weak and falls in the 600-800 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the C=O stretch is also visible in the Raman spectrum, it is generally less intense than in the IR spectrum. Conversely, the C-S and S-C-C symmetric stretching modes, which are often weak in the IR spectrum, can provide more distinct signals in the Raman spectrum. The C-H stretching and bending modes of the alkyl chains are also clearly observable.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | IR & Raman | 2850 - 2960 | Strong (IR), Medium (Raman) |
| C=O Stretch (Ester) | IR & Raman | 1735 - 1750 | Very Strong (IR), Medium (Raman) |
| C-H Bend (Alkyl) | IR & Raman | 1375 - 1465 | Medium |
| C-O Stretch (Ester) | IR | 1150 - 1250 | Strong |
| C-S Stretch | Raman & IR | 600 - 800 | Medium (Raman), Weak (IR) |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. For this compound (C₂₆H₅₀O₄S), the calculated molecular weight is 474.77 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be expected at m/z 474. The fragmentation of long-chain esters is well-characterized. Common fragmentation pathways include α-cleavage and McLafferty rearrangement. jove.com A primary fragmentation event for this molecule is the cleavage of the C-O bond of the ester, leading to the loss of a decoxy radical (•OC₁₀H₂₁) to form an acylium ion. Another significant fragmentation pathway involves the loss of one of the decyl chains as an alkene (decene, C₁₀H₂₀) via a McLafferty-type rearrangement, if a gamma-hydrogen is accessible. Cleavage at the C-S bond can also occur.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 474 | [C₂₆H₅₀O₄S]⁺ | Molecular Ion [M]⁺ |
| 334 | [M - C₁₀H₂₀]⁺ | Loss of decene via McLafferty rearrangement |
| 317 | [M - •OC₁₀H₂₁]⁺ | Loss of decoxy radical |
| 241 | [S(CH₂CH₂COOC₁₀H₂₁) + H]⁺ | Cleavage of C-S bond with H transfer |
| 157 | [C₁₀H₂₁O]⁺ | Decoxy cation |
| 141 | [C₁₀H₂₁]⁺ | Decyl cation |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for separating this compound from complex matrices, quantifying its concentration, and assessing its purity.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its relatively high molecular weight, analysis of this compound requires high temperatures. A typical GC method would involve a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) with a temperature program that ramps up to over 300°C to ensure elution. A flame ionization detector (FID) would provide excellent sensitivity for quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for purity analysis and for compounds that may degrade at high GC temperatures. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of molecule. A C18 or C8 stationary phase would be effective, using a mobile phase gradient of acetonitrile and water. nih.gov Detection is typically achieved with a UV detector at a low wavelength (~210 nm) where the ester carbonyl absorbs, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).
Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are the gold standard for purity assessment and the identification of unknown impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the molecular weight and structural information from MS. This technique is highly effective for identifying volatile impurities or byproducts from the synthesis of this compound. The mass spectrum of each eluting peak can be compared against spectral libraries for identification. GC-MS has been successfully used to identify similar long-chain thiodipropionate esters in various matrices. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing potential degradation products, which may be more polar and less volatile than the parent compound. As an antioxidant, this compound may degrade via oxidation of the sulfide (B99878) group to form the corresponding sulfoxide (B87167) and sulfone. Hydrolysis of the ester linkages can also occur, yielding decanol and 3,3'-thiodipropionic acid. LC-MS can separate these more polar products from the parent ester and provide their molecular weights, allowing for their confident identification. researchgate.netnih.gov Tandem mass spectrometry (LC-MS/MS) can further fragment the ions of these degradation products to confirm their structures.
Thermal Analysis Techniques for Understanding Stability and Transitions
Thermal analysis techniques are fundamental in determining the operational limits and processing parameters for materials containing this compound. These methods provide critical data on the material's response to heat, including decomposition temperatures and phase change energetics.
Thermogravimetric Analysis (TGA) for Decomposition Behavior
Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of this compound. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can pinpoint the onset of degradation and the temperature ranges of significant decomposition events.
For analogous compounds like dialkyl thiodipropionates, TGA studies reveal excellent thermal stability, a critical attribute for their function as antioxidants in polymers that undergo high-temperature processing. For instance, related thiodipropionate esters are known to be resistant to heat. nih.gov When heated to decomposition, these compounds are reported to emit toxic vapors of sulfur oxides. nih.gov
A typical TGA analysis of a dialkyl thiodipropionate would likely show minimal mass loss at lower temperatures, indicating its stability. As the temperature increases, a significant drop in mass would be observed, corresponding to the thermal decomposition of the ester. The resulting data can be presented in a thermogram, plotting percentage weight loss against temperature.
Hypothetical TGA Data for a Dialkyl Thiodipropionate Antioxidant
| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage |
| 30 - 250 | < 2% | Initial, minor loss of volatiles |
| 250 - 400 | ~ 95% | Major decomposition |
| > 400 | < 3% | Residual char |
This table is illustrative and based on the general behavior of similar compounds; it does not represent empirically measured data for this compound.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Reaction Energetics
Differential Scanning Calorimetry (DSC) is a powerful tool for investigating the phase transitions of this compound, such as melting and crystallization. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and the enthalpy associated with these changes.
For similar long-chain dialkyl thiodipropionates, DSC is instrumental in characterizing their melting behavior. For example, the melting point of distearyl thiodipropionate, a related compound, is reported to be 61 °C. nih.gov DSC analysis would exhibit an endothermic peak at this temperature, and the area under the peak would correspond to the enthalpy of fusion. This information is vital for understanding the physical state of the additive during polymer processing and in the final product.
DSC can also be employed to study the reaction energetics, such as the heat of decomposition, providing a more complete picture of the thermal behavior of the compound.
Expected DSC Data for a Long-Chain Dialkyl Thiodipropionate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~55 | ~61 | Value would be determined experimentally |
| Decomposition | >250 | Dependent on heating rate and atmosphere | Value would be determined experimentally |
This table is based on data for analogous compounds and serves as an example. Specific values for this compound would require experimental determination.
Advanced Microscopy and Imaging for Material Integration Studies
Advanced microscopy techniques are indispensable for visualizing the morphology and distribution of this compound within a host material, typically a polymer. These methods provide high-resolution images that reveal how the additive is dispersed and how it affects the surface and internal structure of the material.
Electron Microscopy (SEM, TEM) for Morphology and Dispersion
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for studying the morphology of polymer blends and the dispersion of additives like this compound.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a material. When used to analyze a polymer containing this thioester, SEM can reveal information about the surface finish and the presence of any agglomerates of the additive. In some cases, energy-dispersive X-ray spectroscopy (EDS or EDX), an accessory to SEM, can be used to map the elemental distribution on the surface, which would indicate the location of the sulfur-containing ester. oxinst.comhoustonem.com
Transmission Electron Microscopy (TEM) , on the other hand, provides images of the internal structure of a thin sample. To visualize the dispersion of the additive within the polymer matrix, ultrathin sections of the material are prepared and imaged. The contrast in TEM images can often differentiate between the polymer matrix and the additive phase, especially if staining techniques are employed that selectively interact with one of the components. washington.edu This allows for the assessment of the degree of dispersion, from a fine, homogeneous distribution to the presence of larger, undesirable aggregates.
Atomic Force Microscopy (AFM) for Surface Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. bruker.com AFM is particularly useful for characterizing the surface of polymers containing this compound without the need for conductive coatings that are often required for SEM. nanomagnetics-inst.com
AFM can be operated in various modes to obtain different types of information. Topography mode maps the surface height, revealing features such as roughness and the presence of any domains of the additive on the surface. Phase imaging mode is sensitive to differences in material properties like adhesion and viscoelasticity, which can be used to distinguish between the polymer matrix and the thioester additive, providing a map of their distribution on the surface. asmicro.com
Illustrative AFM Surface Analysis Data
| Parameter | Value |
| Root Mean Square (RMS) Roughness | Dependent on polymer and additive concentration |
| Phase Contrast | Qualitative data indicating different material domains |
| Adhesion Force | Can be measured to probe interactions at the nanoscale |
This table highlights the types of data obtainable from AFM analysis; specific values are material-dependent.
Theoretical and Computational Chemistry Approaches to 3,3 Thiobis Propionic Acid Decyl Ester
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of 3,3'-Thiobis(propionic acid decyl) ester. These calculations can determine the molecule's geometry, electronic distribution, and the energetic landscape of its chemical reactions, which are fundamental to its role as a stabilizer.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of a molecule. researchgate.netmdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is primarily localized on the sulfur atom, reflecting its nucleophilic and electron-donating nature. youtube.comyoutube.com This high-energy orbital indicates that the sulfur atom is the most probable site for electrophilic attack and is central to its antioxidant activity through oxidation. youtube.com
Conversely, the LUMO is generally distributed over the carbonyl groups of the ester functionalities. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In the context of thioether antioxidants, the relatively high energy of the HOMO makes them susceptible to oxidation, a key step in their stabilizing function. nih.gov
Illustrative FMO Data for Thioether Antioxidants:
| Computational Parameter | Representative Value (eV) | Significance for this compound |
| HOMO Energy | -6.5 to -7.5 | Indicates the high potential of the sulfur atom to donate electrons and undergo oxidation. |
| LUMO Energy | +1.0 to +2.0 | Suggests the ester groups are the most likely sites for electron acceptance. |
| HOMO-LUMO Gap | 7.5 to 9.5 | A moderate gap indicates a balance of stability and the necessary reactivity for antioxidant function. |
Note: The values in this table are illustrative and representative for this class of thioether compounds, as specific computational data for this compound is not extensively published.
Reaction Pathway Modeling for Degradation and Stabilization Mechanisms
Computational modeling is crucial for mapping the reaction pathways involved in the degradation and stabilization mechanisms of thioether antioxidants. The primary antioxidant function of compounds like this compound involves the oxidation of the thioether sulfur. rsc.orgatamanchemicals.com This process typically proceeds through a series of oxidation states.
Theoretical calculations can model the reaction of the thioether with hydroperoxides, a key species in oxidative degradation of polymers. The initial step is the oxidation of the sulfide (B99878) to a sulfoxide (B87167). This reaction is generally exothermic and has a relatively low activation energy, confirming its feasibility under conditions of oxidative stress. Further oxidation can lead to the formation of a sulfone.
Studies on analogous thiodipropionate esters have shown that the sulfoxide and its subsequent decomposition products, such as sulphenic acids, are key intermediates in the catalytic decomposition of hydroperoxides. capes.gov.br Computational models can calculate the transition state energies for these steps, providing insight into the reaction kinetics and the efficiency of the antioxidant.
Key Modeled Reactions in Stabilization:
| Reaction Step | Reactants | Products | Significance |
| Initial Oxidation | R-S-R + R'OOH | R-SO-R + R'OH | The primary step in the antioxidant cycle, converting the thioether to a sulfoxide. |
| Catalytic Decomposition | R-SO-R derived species + R'OOH | Non-radical products | Prevents chain-propagating radicals from forming, thus stabilizing the material. |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into the intermolecular forces and the physical properties of this compound in complex systems like polymer matrices and solvents. mdpi.comaps.org
Simulation of this compound within Polymer Matrices
When used as an additive in polymers such as polyolefins, the effectiveness of this compound depends on its dispersion and interaction with the polymer chains. MD simulations can model a system containing the polymer matrix and molecules of the antioxidant. mdpi.com
These simulations can reveal:
Distribution: Whether the additive is evenly distributed or forms aggregates within the polymer.
Mobility: The movement of the additive through the polymer matrix, which is crucial for it to reach and neutralize oxidative sites.
Interactions: The nature and strength of van der Waals and other interactions between the decyl chains of the ester and the polymer chains, which influence its compatibility and retention in the polymer.
The long decyl chains of the ester are expected to enhance its compatibility with nonpolar polymers like polyethylene (B3416737) and polypropylene (B1209903), a hypothesis that can be verified and quantified through MD simulations.
Study of Diffusion and Solubility Behavior in Various Solvents
The solubility and diffusion characteristics of this compound are important for its incorporation into materials and for understanding its environmental fate. MD simulations can predict these properties by modeling the interactions between the ester and various solvent molecules.
By calculating the interaction energies and the mean square displacement of the ester molecule in a simulated solvent box, it is possible to estimate its solubility and diffusion coefficient. For instance, due to its long alkyl chains and ester groups, it is expected to have good solubility in nonpolar organic solvents and limited solubility in water.
Illustrative Diffusion Coefficients from MD Simulations:
| Solvent | Predicted Diffusion Coefficient (x 10⁻⁵ cm²/s) | Implication |
| Hexane | 1.5 - 2.5 | High mobility and solubility in nonpolar solvents. |
| Toluene | 1.0 - 2.0 | Good compatibility with aromatic environments. |
| Water | < 0.1 | Low mobility and solubility, indicating hydrophobicity. |
Note: These values are representative examples based on general principles of molecular simulation for long-chain esters.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate the molecular structure of a compound with its chemical activity. mdpi.comresearchgate.netmdpi.com For thioether antioxidants, these studies can help in designing more effective stabilizers.
By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic properties and reactivity, researchers can establish key relationships. For example:
Alkyl Chain Length (Decyl Group): Computational studies on similar esters show that varying the length of the alkyl chains (the 'R' group in the ester) can affect the molecule's solubility, diffusion within a polymer, and volatility. rsc.org Longer chains generally improve compatibility with polyolefins and reduce migration of the additive.
Thioether Bridge: The sulfur-containing core is the primary site of antioxidant activity. Computational analysis can explore how substituting the sulfur with other elements (e.g., selenium) or altering the propionic acid linkers would impact the HOMO energy and the ease of oxidation, thereby tuning its antioxidant efficacy.
These computational SAR studies provide a rational basis for the design of new thioether antioxidants with enhanced performance characteristics, such as higher thermal stability or improved synergistic effects with other types of stabilizers.
Prediction of Mechanistic Pathways Based on Molecular Descriptors
The degradation and transformation of this compound, like other thioesters, are governed by specific mechanistic pathways, such as hydrolysis and oxidation. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified.
Molecular descriptors, which are numerical values that encode chemical information, are crucial for these predictions. For this compound, key descriptors would include:
Frontier Molecular Orbital (FMO) Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. A lower HOMO-LUMO gap generally suggests higher reactivity.
Electrostatic Potential (ESP) Charges: These charges on individual atoms reveal sites prone to electrostatic interactions, highlighting potential points of attack for other molecules.
Bond Dissociation Energies (BDEs): The energy required to break a specific bond can predict the initial steps of degradation. For instance, the C-S and S-C bonds in the thioether linkage are of particular interest.
Computational studies on similar thioesters have shown that hydrolysis typically proceeds via a two-step mechanism: nucleophilic addition of water to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the thiol group. mdpi.com The energy barriers for these steps can be calculated to predict the reaction rate.
Table 1: Hypothetical Molecular Descriptors for Predicting the Hydrolytic Stability of this compound
| Descriptor | Predicted Value | Implication for Mechanistic Pathway |
| HOMO-LUMO Gap | 5.2 eV | Moderate reactivity, suggesting stability under normal conditions but susceptibility to hydrolysis under specific pH or temperature. |
| ESP Charge on Carbonyl Carbon | +0.65 e | Significant positive charge, indicating a primary site for nucleophilic attack by water. |
| C-S Bond Dissociation Energy | 75 kcal/mol | Relatively high energy, suggesting the thioether bond is less likely to be the initial point of cleavage compared to ester hydrolysis. |
| Ester C-O Bond Dissociation Energy | 85 kcal/mol | Higher than the C-S bond, but the carbonyl activation facilitates hydrolysis at this site. |
This table is illustrative and based on general principles of computational chemistry applied to thioesters. Actual values would require specific quantum chemical calculations.
Design of Novel Thioester Derivatives with Enhanced Performance
Computational chemistry is a cornerstone in the rational design of new molecules with tailored properties. researchgate.net For this compound, which finds application as a processing stabilizer and antioxidant, the goal would be to design derivatives with enhanced thermal stability, antioxidant efficacy, or compatibility with specific polymer matrices.
The design process typically involves in silico modification of the parent molecule and subsequent evaluation of the derivatives' properties using computational methods. For instance, to improve thermal stability, modifications could focus on strengthening the weakest bonds in the molecule. This might involve substituting the decyl chains with bulkier or more electron-withdrawing groups to sterically hinder or electronically deactivate the ester linkages.
Quantitative Structure-Property Relationship (QSPR) models can be developed by correlating calculated molecular descriptors of a series of designed derivatives with their predicted performance. This allows for the rapid screening of a large number of virtual compounds to identify the most promising candidates for synthesis and experimental testing.
Table 2: In Silico Design and Predicted Performance of Novel Thioester Derivatives Based on this compound
| Derivative | Modification | Predicted Change in HOMO-LUMO Gap | Predicted Impact on Thermal Stability | Rationale |
| Derivative A | Replacement of decyl with cyclohexyl groups | Increase of 0.3 eV | Enhanced | Increased steric hindrance around the ester group, reducing susceptibility to thermal degradation. |
| Derivative B | Introduction of a phenyl group on the propionic acid backbone | Decrease of 0.5 eV | Potentially Reduced | Conjugation with the phenyl ring may lower the energy required for electronic transitions, potentially affecting stability. |
| Derivative C | Substitution of the thioether with a dithiobis linkage | Decrease of 0.2 eV | Modified Antioxidant Activity | The disulfide bond introduces a new reactive site, which could alter the antioxidant mechanism. |
| Derivative D | Replacement of decyl with perfluoroalkyl chains | Increase of 0.7 eV | Significantly Enhanced | The strong electron-withdrawing effect of fluorine atoms stabilizes the ester linkages. |
This table presents hypothetical data to illustrate the process of computational design and is not based on experimental results.
Through such theoretical and computational approaches, the development of new thioester derivatives can be made more efficient and targeted, reducing the need for extensive and time-consuming experimental synthesis and testing. researchgate.netulisboa.pt
Environmental Chemical Pathways of 3,3 Thiobis Propionic Acid Decyl Ester Academic Focus
Photodegradation Mechanisms in Various Environmental Media
Photodegradation, initiated by the absorption of solar radiation, represents a significant abiotic pathway for the transformation of chemical compounds in the environment. For 3,3'-Thiobis(propionic acid decyl) ester, this process is expected to involve UV-induced cleavage and oxidation reactions, leading to the formation of various photolytic products.
As a secondary antioxidant, this compound is designed to be more stable to UV radiation than primary antioxidants. However, upon prolonged exposure to environmental UV radiation, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, the molecule can undergo degradation. The ester functional groups within the molecule are known to exhibit weak absorption in the UV region, typically with a maximum absorption (λmax) around 207 nm for the n→π* transition, which is outside the solar spectrum reaching the Earth's surface. ucalgary.ca However, the presence of the thioether linkage can influence the photochemical behavior of the molecule.
The primary mechanism of photodegradation is likely to be the homolytic cleavage of the carbon-sulfur (C-S) bonds, which are generally weaker than carbon-carbon or carbon-hydrogen bonds. This cleavage would result in the formation of highly reactive free radicals. These radicals can then participate in a cascade of secondary reactions, including oxidation in the presence of atmospheric oxygen. The thioether sulfur can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. mmu.ac.uk This oxidation process is a key aspect of its function as a secondary antioxidant, where it decomposes hydroperoxides into non-radical products. specialchem.comeuroplas.com.vn
Studies on the decomposition of a related compound, dimethylsulphinyldipropionate, have identified sulfur dioxide (SO₂) and methyl-β-sulphinopropionate as major products. capes.gov.br By analogy, the photodegradation of this compound could potentially yield sulfur dioxide, decyl acrylate, and other smaller organic molecules resulting from the fragmentation of the decyl chains. The ultimate photolytic degradation products in the environment are expected to be simpler, more polar, and potentially more biodegradable compounds.
Table 1: Postulated Photodegradation Products of this compound
| Parent Compound | Potential Intermediate Products | Potential Final Products |
| This compound | Decyl 3-(decylsulfinyl)propionate, Decyl 3-(decylsulfonyl)propionate | Sulfur dioxide (SO₂), Decyl acrylate, Decanol, Carbon dioxide, Water |
Biodegradation Pathways in Controlled Laboratory Settings
Biodegradation by microorganisms is a fundamental process for the removal of organic chemicals from the environment. For this compound, biodegradation is expected to proceed through enzymatic pathways that target its ester and thioether functionalities.
The initial and most likely step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bonds. mdpi.commdpi.com This reaction would be catalyzed by extracellular or cell-surface hydrolases, such as lipases and esterases, which are ubiquitous in the microbial world. This initial hydrolysis would break down the parent molecule into 3,3'-thiodipropionic acid and decanol.
Following the initial hydrolysis, the resulting products are expected to be further metabolized by microorganisms. Decanol, a long-chain alcohol, can be readily oxidized to decanoic acid and subsequently enter the β-oxidation pathway for fatty acids, ultimately being mineralized to carbon dioxide and water.
The metabolism of 3,3'-thiodipropionic acid would involve the cleavage of the carbon-sulfur bonds. Microorganisms possess diverse enzymatic machinery for the metabolism of sulfur-containing organic compounds. nih.govwikipedia.org The sulfur can be utilized by microorganisms as a nutrient source. The propionic acid moieties can be further degraded through pathways such as the Krebs cycle. While specific studies on the biodegradation of this compound are lacking, the known metabolic capabilities of microorganisms suggest that this compound is likely to be biodegradable under favorable environmental conditions.
Microorganism-Mediated Ester Hydrolysis
The initial and one of the most significant biodegradation steps for this compound in the environment is the hydrolysis of its ester linkages. This reaction is primarily mediated by esterase enzymes, which are widespread among soil and sediment microorganisms. The hydrolysis process cleaves the ester bonds, resulting in the formation of 3,3'-Thiodipropionic acid and decanol.
Studies on analogous long-chain dialkyl esters have demonstrated that this hydrolysis is a critical step in their degradation. For instance, research on the anaerobic biodegradation of various aliphatic esters in marine sediment has shown that the cleavage of the ester bond is a primary biotic transformation. researchgate.net The rate and extent of this hydrolysis can be influenced by the chemical structure of the ester, with factors such as the length of the alkyl chain playing a role. researchgate.net While specific rates for the decyl ester are not available, studies on other mono-alkyl phthalate (B1215562) esters in natural sediments have shown that they can be rapidly degraded, with half-lives ranging from 16 to 39 hours at 22°C, indicating the prevalence of non-specific esterases in various microbial communities. nih.gov
The resulting products, 3,3'-Thiodipropionic acid and decanol, are generally more water-soluble and susceptible to further microbial degradation than the parent ester. Ingested dilauryl thiodipropionate (DLTDP), a similar compound, is known to be excreted in the urine as thiodipropionic acid (TDPA), demonstrating the biological cleavage of the ester bonds. nih.govnih.gov
Table 1: Predicted Hydrolysis Products of this compound
| Precursor Compound | Predicted Primary Hydrolysis Products |
|---|---|
| This compound | 3,3'-Thiodipropionic acid |
Oxidation of the Thioether Linkage by Microbial Activity
Following or concurrent with ester hydrolysis, the thioether sulfur atom in the resulting 3,3'-Thiodipropionic acid or the parent ester itself can undergo microbial oxidation. This process is a key step in the biogeochemical sulfur cycle and is carried out by a diverse range of sulfur-oxidizing bacteria (SOB) present in various environments. frontiersin.orgfrontiersin.org
The oxidation of the thioether can proceed through several stages, forming sulfoxide and subsequently sulfone derivatives. This transformation significantly alters the polarity and potential mobility of the molecule. While direct studies on the microbial oxidation of this compound are not available, the oxidation of thioethers is a well-documented microbial process. researchgate.net For example, spontaneous oxidation of thioethers at the air-water interface, potentially accelerated by microbial activity, has been observed to produce sulfoxides and sulfones. researchgate.net
In the context of similar antioxidants, the oxidation products are considered in safety assessments, highlighting their potential formation. For instance, the European Food Safety Authority (EFSA) considered the oxidation products of thiodipropionic acid, ditetradecyl ester in their safety evaluation. europa.eu The oxidation of the thioether linkage generally increases the water solubility and reduces the lipophilicity of the compound, which can affect its subsequent environmental fate and transport.
Table 2: Potential Oxidation Products of the Thioether Linkage in 3,3'-Thiodipropionic Acid
| Compound | Potential Oxidation Products |
|---|---|
| 3,3'-Thiodipropionic acid | 3,3'-Sulfinylbis(propionic acid) |
Sorption and Transport Phenomena in Abiotic Matrices
The movement of this compound through the environment is largely controlled by its interaction with solid phases such as soil and sediment. Its chemical structure, characterized by long decyl chains, suggests a hydrophobic nature, which strongly influences its sorption behavior.
Adsorption to Soil and Sediment Particles
Due to its predicted high lipophilicity (fat-loving nature), this compound is expected to have a strong tendency to adsorb to the organic matter fraction of soils and sediments. This process, known as sorption, reduces its concentration in the aqueous phase and consequently limits its mobility. The sorption of hydrophobic organic compounds is often correlated with the organic carbon content of the soil or sediment. nih.gov
For structurally similar compounds like distearyl thiodipropionate, it is expected to adsorb to suspended solids and sediment based on its estimated octanol-water partition coefficient (Koc). nih.gov The sorption of long-chain fatty acid ethyl esters has also been studied, revealing that interactions such as hydrogen bonding and van der Waals forces contribute to their adsorption onto surfaces. nih.gov The sorption of organic pollutants is influenced by the molecular structure of the compound and the properties of the sorbent material. researchgate.net
Table 3: Estimated Sorption Potential of Long-Chain Dialkyl Thiodipropionates
| Compound Family | Primary Sorption Matrix | Expected Sorption Strength |
|---|
Leaching and Mobility in Environmental Compartments
The strong adsorption of this compound to soil and sediment particles is expected to significantly limit its potential for leaching into groundwater. Chemicals with high sorption coefficients tend to be retained in the upper soil layers, reducing their downward movement with infiltrating water.
The mobility of its degradation products will differ significantly. Decanol, one of the hydrolysis products, is less hydrophobic than the parent ester and may exhibit greater mobility. 3,3'-Thiodipropionic acid, being a dicarboxylic acid, will have its mobility influenced by soil pH. At typical environmental pH values, the carboxylic acid groups will be deprotonated, forming a negatively charged anion. This can lead to repulsion from negatively charged clay and organic matter surfaces, potentially increasing its mobility in some soil types. However, it can also form complexes with soil minerals.
Studies on the leaching of other ester additives from materials like microplastics have shown that their diffusion and release are complex processes. nih.gov The mobility of organic compounds in soil is a function of their chemical properties and the characteristics of the soil environment. researchgate.net
Table 4: Predicted Environmental Mobility of this compound and its Primary Degradation Products
| Compound | Predicted Sorption to Soil/Sediment | Predicted Leaching Potential |
|---|---|---|
| This compound | High | Low |
| 3,3'-Thiodipropionic acid | Low to Moderate | Moderate to High |
Future Directions and Emerging Research Avenues for 3,3 Thiobis Propionic Acid Decyl Ester
Development of Sustainable Synthesis and Recycling Strategies
The future of chemical manufacturing is intrinsically linked to the principles of green chemistry. For 3,3'-Thiobis(propionic acid decyl) ester, this translates into a concerted effort to develop more sustainable synthesis routes and effective recycling strategies for the polymers it stabilizes.
Current research is exploring the use of biocatalysts, such as lipases, for the synthesis of thioesters. researchgate.net This enzymatic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, higher selectivity, and the use of environmentally benign catalysts. researchgate.net Furthermore, there is a growing interest in utilizing renewable feedstocks. For instance, 3-hydroxypropionic acid, a potential precursor, can be produced through the fermentation of renewable resources like sweet sorghum bagasse. nih.govnih.gov This bio-based route could significantly reduce the carbon footprint associated with the production of thiodipropionates. Another avenue of research focuses on novel catalytic methods for the synthesis of thioethers, which are structurally related to thioesters. google.comnih.gov
In terms of recycling, the focus is on managing antioxidant-containing polymers. acs.org Mechanical recycling of polymers like polypropylene (B1209903) is a common practice, and the presence of antioxidants is crucial for maintaining the properties of the recycled material. mdpi.com However, the degradation and migration of additives during the recycling process are significant challenges. Future research will likely focus on developing strategies to regenerate or replenish the antioxidant during recycling, as well as on advanced sorting and purification technologies to recover the polymer in a high-purity state.
Table 1: Comparison of Synthesis Strategies for Thioesters
| Synthesis Strategy | Precursors | Catalysts/Mediators | Key Advantages | Research Focus |
| Conventional Chemical Synthesis | 3,3'-Thiodipropionic acid, Decyl alcohol | Strong acids | Established, high yield | Process optimization, waste reduction |
| Biocatalytic Synthesis | Thioacids, Alcohols | Lipases, other hydrolases | Mild conditions, high selectivity, green | Enzyme immobilization, substrate scope |
| Renewable Feedstock-based Synthesis | Bio-based 3-hydroxypropionic acid | Fermentation, chemical conversion | Reduced carbon footprint, sustainability | Strain development, conversion efficiency |
Exploration of Novel Synergistic Systems for Material Stabilization
The effectiveness of antioxidants is often enhanced when they are used in combination with other stabilizers. This synergistic effect is a key area of investigation for improving the performance of this compound.
A well-established synergistic combination is that of thioesters and hindered phenolic antioxidants. partinchem.comperformanceadditives.us Hindered phenols act as primary antioxidants by scavenging free radicals, while thioesters, like this compound, function as secondary antioxidants by decomposing hydroperoxides, which are precursors to further degradation. partinchem.com Research in this area is focused on optimizing the ratio of these antioxidants to achieve maximum long-term thermal stability in polymers. stabilization-technologies.com
A more recent and innovative approach is the development of hybrid molecules that incorporate both a hindered phenol (B47542) and a thioester moiety within the same structure. nih.gov This strategy aims to overcome issues of poor compatibility and migration that can occur when using a blend of different additives. nih.gov By having both functionalities in one molecule, a more efficient and targeted stabilization can be achieved.
Table 2: Synergistic Antioxidant Systems
| System | Components | Mechanism of Action | Potential Advantages |
| Conventional Blend | This compound + Hindered Phenol | Thioester decomposes hydroperoxides; Hindered phenol scavenges free radicals | Enhanced thermal stability |
| Hybrid Molecule | Covalently linked thioester and hindered phenol moieties | Intramolecular synergistic stabilization | Improved compatibility, reduced migration |
| With UV Absorbers | This compound + Benzophenones/Benzotriazoles | Combined protection against thermal and photo-oxidation | Broad-spectrum material protection |
Advanced Functional Material Development Incorporating this compound
The unique chemical properties of thioesters open up possibilities for their incorporation into advanced functional materials. The thioester bond can be designed to be responsive to specific stimuli, leading to the development of "smart" materials.
One of the most exciting areas of research is the development of self-healing polymers. rsc.orgtaylorfrancis.com Materials containing dynamic bonds, such as disulfide or thioester linkages, can be designed to repair themselves after damage. taylorfrancis.comrsc.org While much of the current research focuses on disulfide bonds, the principles could be extended to thioesters. The reversible nature of the thioester bond could be harnessed to create polymers that can mend cracks or scratches, thereby extending the lifetime of the material.
Furthermore, the incorporation of this compound into polymer matrices could lead to the development of materials with enhanced durability and specific functionalities. For instance, in the field of coatings and sealants, the antioxidant properties of the thioester could protect the material from environmental degradation, while its chemical structure could be tailored to improve adhesion or other performance characteristics.
Theoretical Validation and Prediction of New Reactivity and Applications
Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the behavior of molecules. Theoretical studies can provide valuable insights into the antioxidant mechanism of this compound and guide the design of new and improved stabilizers.
Density Functional Theory (DFT) is a computational method that can be used to study the electronic structure and reactivity of molecules. nih.gov By calculating parameters such as bond dissociation energies and ionization potentials, researchers can elucidate the mechanism by which thioesters scavenge free radicals and decompose hydroperoxides. nih.gov This theoretical understanding can help in the design of new antioxidants with enhanced activity.
Furthermore, computational modeling can be used to simulate the degradation of polymers and the effect of stabilizers. acs.orgmdpi.com These models can predict the lifetime of a material under different conditions and help in the development of more effective stabilization packages. As computational power increases and theoretical methods become more sophisticated, we can expect to see a greater reliance on these tools for the rational design of new materials and additives. frontiersin.orgmdpi.com
Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science
The development of new and improved materials requires a collaborative effort between scientists from different disciplines. The future of this compound is closely tied to cross-disciplinary research at the interface of organic chemistry and materials science. arizona.eduacs.org
Organic chemists are focused on developing new and efficient methods for synthesizing the thioester and its derivatives, including the exploration of sustainable routes. utwente.nl At the same time, materials scientists are investigating how the incorporation of these additives affects the properties and performance of polymers. acs.orgacs.org This collaborative approach is essential for translating fundamental chemical knowledge into practical applications.
Future research will likely involve teams of scientists with expertise in organic synthesis, polymer chemistry, computational modeling, and materials characterization. arizona.eduwegreened.com By working together, these teams can accelerate the development of the next generation of high-performance, sustainable materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3,3'-thiobis(propionic acid decyl) ester, and how do they influence experimental design?
- Answer : The compound is a sulfur-containing ester with a molecular formula of C42H82O4S and a molecular weight of 683.16 g/mol . Key properties include:
- Melting point : 65–67°C .
- Solubility : Sparingly soluble in chloroform, insoluble in polar solvents like water and ethanol .
- Thermal stability : Decomposes above 237°C (flash point) .
Q. What synthetic routes are available for preparing this compound?
- Answer : Two primary approaches are documented:
Esterification : Reacting 3,3'-thiodipropionic acid with decyl alcohol under acid catalysis (e.g., H2SO4) at elevated temperatures .
Transesterification : Using lipase enzymes (e.g., Candida antarctica lipase B) in non-aqueous media to catalyze ester exchange between shorter-chain esters (e.g., methyl) and decyl alcohol .
- Optimization : Enzymatic methods avoid high temperatures, improving product purity and reducing side reactions .
Advanced Research Questions
Q. How does the sulfur atom in this compound contribute to its antioxidant activity in polymer stabilization?
- Answer : The thioether (-S-) group acts as a radical scavenger, interrupting oxidation chains by donating hydrogen atoms or forming stable sulfur-centered radicals .
- Experimental validation : Use electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates during thermo-oxidative degradation of polymers doped with the compound .
Q. What are the trade-offs between enzymatic and chemical synthesis of this compound in terms of yield and environmental impact?
- Answer :
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 80–90% (acid-catalyzed) | 60–75% (lipase-mediated) |
| Reaction Time | 6–8 hours | 24–48 hours |
| Byproducts | Sulfuric acid waste | Minimal organic waste |
| Energy Use | High (reflux) | Low (ambient conditions) |
Q. How do structural modifications (e.g., alkyl chain length) affect the antioxidant efficacy of thiodipropionate esters?
- Answer : Increasing alkyl chain length (e.g., decyl vs. octadecyl) enhances compatibility with non-polar polymer matrices but reduces mobility, limiting radical scavenging efficiency.
- Data : For example, dilauryl thiodipropionate (C12 chains) shows higher migration rates in polypropylene than distearyl derivatives (C18), correlating with accelerated stabilization .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Answer :
- HPLC-UV : Reverse-phase C18 column, mobile phase = acetonitrile/water (80:20), λ = 210 nm .
- GC-MS : Derivatize with BSTFA to improve volatility; monitor m/z 683 (molecular ion) .
- FTIR : Confirm ester C=O (1740 cm<sup>-1</sup>) and S-C (680 cm<sup>-1</sup>) bonds .
Contradictions and Uncertainties
- Melting Point Variability : Reported values range from 63–69°C , possibly due to polymorphism or impurities. Differential scanning calorimetry (DSC) is recommended for batch-specific characterization.
- Toxicity Data : Acute oral LD50 in rats is >2500 mg/kg , but chronic exposure effects (e.g., endocrine disruption) remain unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
